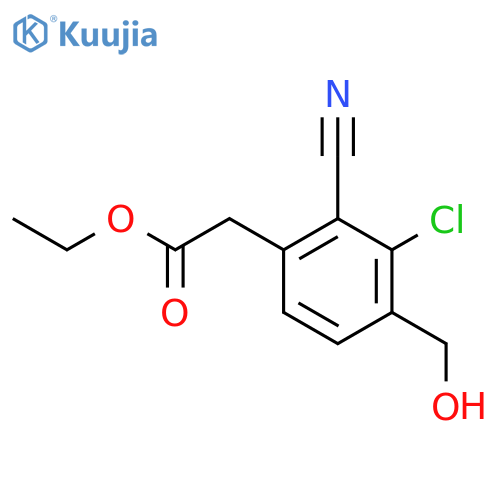Cas no 1806074-67-8 (Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate)

Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate
-
- インチ: 1S/C12H12ClNO3/c1-2-17-11(16)5-8-3-4-9(7-15)12(13)10(8)6-14/h3-4,15H,2,5,7H2,1H3
- InChIKey: RLBFQQFPKGTHQD-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=C(C=CC=1CO)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020807-1g |
Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate |
1806074-67-8 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetateに関する追加情報
Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate (CAS No. 1806074-67-8): A Comprehensive Overview
Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate (CAS No. 1806074-67-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the synthesis of various bioactive molecules. Its molecular structure, featuring a combination of chloro, cyano, and hydroxymethyl substituents, makes it a versatile intermediate in the development of novel therapeutic agents.
The chemical properties of Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate are influenced by its aromatic ring system and the presence of electron-withdrawing groups such as the cyano and chloro moieties. These groups contribute to the compound's reactivity, making it suitable for various chemical transformations that are essential in drug discovery processes. The hydroxymethyl group further enhances its utility as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity. Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate has emerged as a key intermediate in this endeavor. Its structural features have been leveraged to develop new analogs with improved pharmacokinetic properties and reduced side effects. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and analgesic effects, making them attractive candidates for further clinical investigation.
The synthesis of Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate involves multi-step organic reactions that require precise control over reaction conditions. The chloro and cyano groups introduce reactivity that can be exploited for further functionalization, while the hydroxymethyl group provides a site for nucleophilic addition reactions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the yield and purity of this compound.
One of the most compelling aspects of Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate is its role in the development of targeted therapies. Researchers have utilized this compound as a building block to create molecules that interact specifically with disease-causing pathways. For example, studies have demonstrated its utility in designing inhibitors targeting enzymes involved in cancer metabolism. The ability to fine-tune the structure of these derivatives allows for the creation of compounds with high selectivity and efficacy.
The pharmacological profile of compounds derived from Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate has been extensively studied. Preclinical trials have shown that certain derivatives exhibit significant therapeutic potential across a range of diseases. These include conditions such as neurodegenerative disorders, cardiovascular diseases, and infectious diseases. The versatility of this compound as a scaffold for drug development underscores its importance in modern medicinal chemistry.
The future prospects for Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate are vast and exciting. With advancements in computational chemistry and high-throughput screening technologies, researchers are now able to rapidly identify promising derivatives with enhanced biological activity. This rapid screening process has accelerated the drug discovery pipeline, bringing us closer to developing new treatments for unmet medical needs.
In conclusion, Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate (CAS No. 1806074-67-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate in the synthesis of bioactive molecules with therapeutic applications. As research continues to uncover new derivatives and their mechanisms of action, this compound is poised to play an even greater role in the development of innovative treatments for various diseases.
1806074-67-8 (Ethyl 3-chloro-2-cyano-4-(hydroxymethyl)phenylacetate) 関連製品
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 220040-48-2(Methyl 6-(chloromethyl)picolinate)
- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)
- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)




